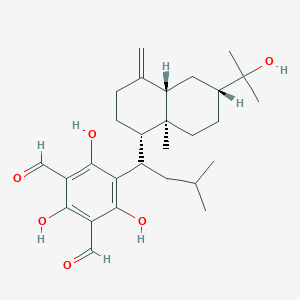![molecular formula C22H24N2O3S2 B241911 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone](/img/structure/B241911.png)
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound has unique properties that make it useful for a variety of applications, including its ability to interact with biological systems in a specific and controlled manner.
Mécanisme D'action
The mechanism of action of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone involves its ability to interact with specific receptors in the body. This compound has been shown to bind to the CB1 receptor, which is a key target for many drugs and compounds. By binding to this receptor, 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone can modulate the activity of various signaling pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone vary depending on the specific application. This compound has been shown to have both agonist and antagonist effects on various receptors in the body, making it a useful tool for studying the effects of different drugs and compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone in lab experiments include its specificity and ability to interact with specific receptors in the body. This compound has been shown to be useful in a wide range of applications, including drug discovery and pharmacology. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are many future directions for research involving 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases and conditions. Another potential direction is to explore its interactions with other receptors in the body, which could lead to the discovery of new drugs and compounds. Additionally, further research is needed to optimize the synthesis method for this compound, which could make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone is a complex process that involves several steps. The initial step involves the condensation of 4-bromo-2-nitroaniline with 3-phenylpropyl mercaptan to form the intermediate product. This intermediate is then treated with sodium hydride to form the final product, 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone.
Applications De Recherche Scientifique
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone has been used in a wide range of scientific research applications, including drug discovery, pharmacology, and biochemistry. This compound has been shown to interact with specific receptors in the body, making it a useful tool for studying the mechanisms of action of various drugs and compounds.
Propriétés
Nom du produit |
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone |
|---|---|
Formule moléculaire |
C22H24N2O3S2 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
1-[3-[5,5-dioxo-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C22H24N2O3S2/c1-16(25)18-10-5-11-19(13-18)24-21-15-29(26,27)14-20(21)23-22(24)28-12-6-9-17-7-3-2-4-8-17/h2-5,7-8,10-11,13,20-21H,6,9,12,14-15H2,1H3 |
Clé InChI |
JNMHSYPRJSCPLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241874.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)
![1-(3-Isopropoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241880.png)

![Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241883.png)
![Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241890.png)